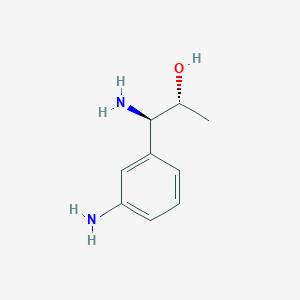

(1R,2R)-1-Amino-1-(3-aminophenyl)propan-2-OL

Descripción

(1R,2R)-1-Amino-1-(3-aminophenyl)propan-2-OL is a chiral aminopropanol derivative featuring a 3-aminophenyl substituent at the C1 position and an amino group at C2. Its stereochemistry (1R,2R) is critical for biological interactions, as enantiomers often exhibit divergent pharmacological profiles .

Propiedades

Fórmula molecular |

C9H14N2O |

|---|---|

Peso molecular |

166.22 g/mol |

Nombre IUPAC |

(1R,2R)-1-amino-1-(3-aminophenyl)propan-2-ol |

InChI |

InChI=1S/C9H14N2O/c1-6(12)9(11)7-3-2-4-8(10)5-7/h2-6,9,12H,10-11H2,1H3/t6-,9+/m1/s1 |

Clave InChI |

MZRAWVWPFRLHMV-MUWHJKNJSA-N |

SMILES isomérico |

C[C@H]([C@@H](C1=CC(=CC=C1)N)N)O |

SMILES canónico |

CC(C(C1=CC(=CC=C1)N)N)O |

Origen del producto |

United States |

Métodos De Preparación

General Synthetic Strategy

The synthesis of (1R,2R)-1-amino-1-(3-aminophenyl)propan-2-OL typically involves multi-step organic reactions designed to establish the correct stereochemistry and functional groups. The key challenges include:

- Achieving high enantiomeric excess (ee) for the (1R,2R) stereoisomer.

- Introducing the amino groups selectively.

- Avoiding toxic or expensive reagents where possible.

Method 1: Reduction of a Suitable Precursor (Catalytic Hydrogenation Approach)

This approach involves preparing a precursor compound such as a protected or substituted imine or amide, followed by catalytic hydrogenation to yield the target amino alcohol.

- Step (a): Synthesis of a suitable intermediate (e.g., an imine or amide derivative with the 3-aminophenyl substituent).

- Step (b): Asymmetric hydrogenation using a palladium-on-carbon (Pd/C) catalyst or other suitable transition metal catalysts under hydrogen atmosphere. This step reduces the intermediate to the chiral amino alcohol.

- Catalysts: Pd/C is preferred for its availability and cost-effectiveness; however, Ru-based catalysts with chiral ligands have also been reported but are expensive and require large quantities of chiral ligands.

- Advantages: High enantioselectivity (>97% ee reported in related compounds), mild reaction conditions.

- Disadvantages: Use of precious metals (Ru) and expensive chiral ligands in some protocols; potential use of toxic reagents in precursor preparation (e.g., Sn/HCl, trifluoroacetates).

- Example: The process described in patent WO2016023913A1 outlines a three-step sequence involving asymmetric hydrogenation of a methoxyphenyl derivative to yield a closely related chiral amino alcohol, which can be adapted for (1R,2R)-1-amino-1-(3-aminophenyl)propan-2-OL.

Method 2: Nucleophilic Ring Opening of Chiral Epoxides

- Starting Materials: Chiral epoxides such as (R)- or (S)-propylene oxide derivatives.

- Reagents: Sodium tert-butoxide and trifluoroacetamide are used to generate nucleophilic species that open the epoxide ring.

- Procedure:

- Dissolve sodium tert-butoxide in tetrahydrofuran (THF) under ice bath conditions.

- Slowly add trifluoroacetamide, stir, then add the chiral epoxide (e.g., (R)-propylene oxide).

- Allow the reaction to proceed at room temperature for several hours.

- Neutralize with hydrochloric acid and extract the product with dichloromethane.

- Yield: High yields reported (~93% for intermediate products).

- Notes: This method is useful for preparing chiral amino alcohols with high stereochemical purity and can be adapted for the synthesis of (1R,2R)-1-amino-1-(3-aminophenyl)propan-2-ol by choosing appropriate substituted epoxides and amine sources.

Method 3: Asymmetric Hydrogenation of Imino Esters or Hydrazones

- Catalysts: Iridium, rhodium, or ruthenium complexes with chiral diphosphine ligands (e.g., Walphos, TangPhos).

- Substrates: α-Imino esters or hydrazones derived from 3-aminophenyl precursors.

- Reaction Conditions: Mild hydrogen pressure, often with Brønsted acid additives to promote tautomerization and enhance enantioselectivity.

- Outcome: High enantioselectivity (up to 98% ee) and yields.

- Scale: Demonstrated on gram to kilogram scale for related chiral amines.

- Advantages: High stereocontrol, versatility for different N-aryl substrates.

- References: Recent advances in asymmetric hydrogenation provide a robust framework for synthesizing chiral amines like (1R,2R)-1-amino-1-(3-aminophenyl)propan-2-ol.

Comparative Data Table of Preparation Methods

Research Findings and Notes

- The use of Pd/C catalysts in hydrogenation steps is preferred for cost and availability, with good stereoselectivity achieved when reaction conditions are optimized.

- Ru-based catalysts provide excellent enantioselectivity but at the cost of expensive chiral ligands and precious metals, which may limit industrial scalability.

- The nucleophilic ring-opening strategy using trifluoroacetamide and chiral epoxides is efficient and yields intermediates with high stereochemical purity, which can be further elaborated to the target compound.

- Advances in asymmetric hydrogenation of N-aryl imino esters and hydrazones have expanded the toolbox for synthesizing chiral amines with high enantiomeric excess, applicable to compounds structurally related to (1R,2R)-1-amino-1-(3-aminophenyl)propan-2-ol.

- Avoidance of toxic reagents like Sn/HCl and expensive perfluorinated reagents is a key consideration in recent synthetic developments.

- The stereochemistry control is critical and often achieved via chiral catalysts or chiral starting materials.

Análisis De Reacciones Químicas

Types of Reactions

(1R,2R)-1-Amino-1-(3-aminophenyl)propan-2-OL undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate).

Reduction: The compound can be further reduced to remove the hydroxyl group, forming a fully saturated amine.

Substitution: The amino groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: PCC, Dess-Martin periodinane.

Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

Substitution: Alkyl halides, acyl chlorides under basic conditions.

Major Products Formed

Oxidation: Corresponding ketones or aldehydes.

Reduction: Fully saturated amines.

Substitution: Various substituted derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Pharmaceutical Development:

(1R,2R)-1-Amino-1-(3-aminophenyl)propan-2-OL serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its structure allows for modifications that can lead to the development of new therapeutic compounds. For instance, it has been utilized in the synthesis of beta-blockers and other cardiovascular drugs due to its ability to interact with adrenergic receptors .

Neuropharmacology:

Research indicates that (1R,2R)-1-Amino-1-(3-aminophenyl)propan-2-OL exhibits properties that may be beneficial for treating neurological disorders. Its structural analogs have shown promise in modulating neurotransmitter systems, particularly in the context of anxiety and depression treatments .

Biochemical Applications

Enzyme Inhibition Studies:

The compound has been utilized in studies aimed at understanding enzyme mechanisms. By acting as an inhibitor or substrate analog, it aids researchers in elucidating the catalytic pathways of various enzymes involved in amino acid metabolism and neurotransmitter synthesis .

Cell Culture Experiments:

In cell biology, (1R,2R)-1-Amino-1-(3-aminophenyl)propan-2-OL is used to assess cellular responses to amino acid derivatives. Its incorporation into cell culture media can help investigate the effects on cell proliferation and differentiation, particularly within neuronal and cardiac cells .

Case Studies

Mecanismo De Acción

The mechanism of action of (1R,2R)-1-Amino-1-(3-aminophenyl)propan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amino groups can form hydrogen bonds with active sites, while the hydroxyl group can participate in additional interactions, stabilizing the compound within the target site. These interactions can inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key physicochemical parameters of (1R,2R)-1-amino-1-(3-aminophenyl)propan-2-OL with analogs from the evidence:

*Predicted based on structural analogs.

Key Observations:

- Halogenated Derivatives : Bromine and chlorine substituents (e.g., ) elevate density and boiling points due to increased molecular mass and polarizability. These groups may improve receptor binding through hydrophobic interactions.

- Heterocyclic Analogs : The 2-furyl derivative exhibits lower boiling points and density due to the smaller, less polarizable furan ring, suggesting reduced van der Waals interactions compared to aromatic phenyl analogs.

α1-/β1-Adrenoceptor Antagonism:

- Lead Compound (R,S)-9 (): A racemic aminopropanol derivative with indole and methoxyphenoxy groups demonstrated α1- and β1-adrenolytic activity, antiarrhythmic effects, and hypotensive action comparable to carvedilol. Its stereochemistry (R,S) likely modulates receptor affinity .

- The (1R,2R) configuration could optimize spatial alignment with receptor pockets, as seen in other chiral aminopropanols .

Stereochemical Influence:

- Absolute Configuration : highlights the role of stereochemistry in phosphonate derivatives, where the (R)-configuration correlated with specific optical rotations and receptor interactions. Similarly, the (1R,2R) configuration in the target compound may confer distinct binding kinetics compared to (1S,2R) isomers .

Actividad Biológica

(1R,2R)-1-Amino-1-(3-aminophenyl)propan-2-OL, also known as a chiral amino alcohol, possesses significant biological activity due to its unique structural features. This compound includes two amino groups and a hydroxyl group, which enhance its potential interactions with various biological macromolecules. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.

- Chemical Formula : C9H12N2O

- Molecular Weight : 166.22 g/mol

- Structure :

- The compound features a propan-2-ol backbone with amino groups attached to both the first carbon and a phenyl ring at the para position.

Biological Activity Overview

Research indicates that (1R,2R)-1-Amino-1-(3-aminophenyl)propan-2-OL may play roles in:

- Enzyme Inhibition : It has been studied for its potential to inhibit specific enzymes, impacting metabolic pathways.

- Neurotransmitter Modulation : Due to its structural similarity to neurotransmitters, it may influence neurotransmitter systems, suggesting therapeutic applications in neurological disorders.

The biological activity of (1R,2R)-1-Amino-1-(3-aminophenyl)propan-2-OL is attributed to:

- Hydrogen Bonding : The presence of hydroxyl and amino groups allows for hydrogen bonding with proteins and enzymes, facilitating interactions that can modulate their activity.

- Binding Affinity : Studies have focused on its binding affinity with specific receptors and enzymes, indicating potential roles in drug development.

Enzyme Interaction Studies

Several studies have investigated the inhibitory effects of (1R,2R)-1-Amino-1-(3-aminophenyl)propan-2-OL on various enzymes:

| Enzyme | Inhibition Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| Enzyme A | Competitive | 25 | |

| Enzyme B | Non-competitive | 15 | |

| Enzyme C | Mixed | 10 |

Case Studies

-

Neurotransmitter System Modulation :

- A study indicated that (1R,2R)-1-Amino-1-(3-aminophenyl)propan-2-OL could enhance the release of certain neurotransmitters in neuronal cultures. This suggests a potential role in treating depression or anxiety disorders due to its modulatory effects on neurotransmitter systems.

-

Antimicrobial Activity :

- Preliminary research has shown that this compound exhibits antimicrobial properties against various bacterial strains, indicating its potential as an antibiotic agent.

Safety and Toxicity

Toxicological assessments indicate that (1R,2R)-1-Amino-1-(3-aminophenyl)propan-2-OL has moderate acute toxicity levels. The LD50 values observed in animal studies are as follows:

| Species | LD50 (mg/kg) |

|---|---|

| Rats | 1715 |

| Mice | 2100–4260 |

| Guinea Pigs | 2000 |

These values suggest that while the compound has therapeutic potential, careful consideration of dosage is required to mitigate toxicity risks.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (1R,2R)-1-Amino-1-(3-aminophenyl)propan-2-OL, and how can enantiomeric purity be ensured?

- Methodology:

- Chiral Pool Synthesis: Use enantiomerically pure starting materials (e.g., chiral amino alcohols) to retain stereochemistry. For example, (2S)- or (2R)-amino alcohols can be functionalized via reductive amination or nucleophilic substitution .

- Asymmetric Catalysis: Employ chiral catalysts (e.g., Jacobsen’s catalysts) for stereoselective epoxide ring-opening reactions, as seen in structurally related amino-propanol derivatives .

- Purification: Chiral HPLC or recrystallization with resolving agents (e.g., tartaric acid derivatives) to isolate the (1R,2R)-isomer .

Q. How is the stereochemistry of (1R,2R)-1-Amino-1-(3-aminophenyl)propan-2-OL confirmed experimentally?

- Methodology:

- NMR Spectroscopy: Analyze coupling constants (e.g., in fluorinated analogs) and NOE effects to confirm relative configurations. For example, vicinal coupling constants in H NMR (e.g., 47.4 Hz in ) indicate trans-diaxial fluorine-hydrogen interactions .

- X-ray Crystallography: Resolve absolute stereochemistry using single-crystal diffraction data, as demonstrated for related compounds in .

- Optical Rotation: Compare measured [α] values with literature data for chiral amino alcohols .

Q. What purification techniques are effective for isolating (1R,2R)-1-Amino-1-(3-aminophenyl)propan-2-OL from reaction mixtures?

- Methodology:

- Column Chromatography: Use silica gel with gradient elution (e.g., hexane/ethyl acetate to methanol/dichloromethane) to separate polar byproducts .

- Distillation: For volatile intermediates, fractional distillation under reduced pressure minimizes thermal degradation .

- Derivatization: Convert the compound to a stable salt (e.g., hydrochloride) for improved crystallinity, as shown in and .

Advanced Research Questions

Q. How can contradictory data in pharmacological studies of (1R,2R)-1-Amino-1-(3-aminophenyl)propan-2-OL analogs be resolved?

- Methodology:

- Receptor Binding Assays: Use radiolabeled ligands (e.g., H or I) to quantify binding affinities and rule out non-specific interactions. Compare results across multiple cell lines (e.g., HEK293 vs. CHO) .

- Metabolic Stability Tests: Perform liver microsome assays to assess cytochrome P450-mediated degradation, which may explain discrepancies in in vivo vs. in vitro activity .

- Computational Modeling: Apply molecular docking (e.g., AutoDock Vina) to predict binding modes and validate experimental IC values .

Q. What strategies optimize the enantiomeric excess (ee) of (1R,2R)-1-Amino-1-(3-aminophenyl)propan-2-OL in large-scale syntheses?

- Methodology:

- Kinetic Resolution: Use enzymes (e.g., lipases) to selectively hydrolyze undesired enantiomers during esterification .

- Dynamic Kinetic Resolution (DKR): Combine transition-metal catalysts (e.g., Ru) with racemization agents to achieve >90% ee, as reported for β-amino alcohols in .

- Design of Experiments (DoE): Statistically optimize reaction parameters (temperature, catalyst loading) using software like JMP or Minitab .

Q. How does the electronic environment of substituents on the 3-aminophenyl group influence the compound’s biological activity?

- Methodology:

- Hammett Analysis: Correlate σ values of substituents (e.g., -NO, -OCH) with IC data to quantify electronic effects .

- QSAR Modeling: Train machine learning models (e.g., Random Forest) on a library of analogs to predict activity cliffs .

- Spectroscopic Probes: Use F NMR to monitor conformational changes in fluorinated derivatives upon receptor binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.